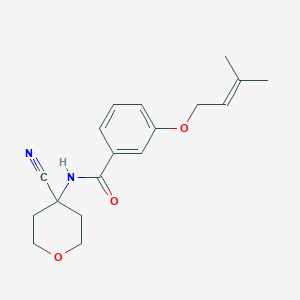

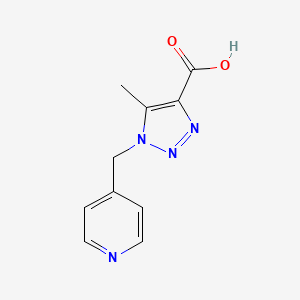

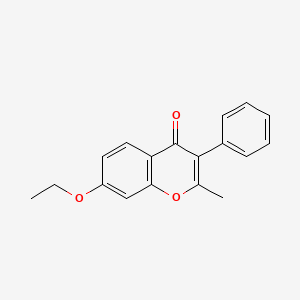

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a class of chemicals that includes various pyrazole and thiophene derivatives, which are of significant interest due to their diverse chemical and biological properties. Such compounds have been synthesized and studied for their potential in various applications, excluding drug use and dosage or drug side effects, focusing on their fundamental chemical characteristics and reactivities.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions under basic conditions, leading to high yields and specific structural formations. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol, demonstrating the effectiveness of condensation reactions in constructing complex molecules involving pyrazole and thiophene units (Kariuki et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of novel pyrazole derivatives, which include detailed molecular modeling and potential as anti-tumor agents, were discussed. These compounds showed significant effects against mouse tumor model cancer cell lines and two human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7) with docking studies (Nassar et al., 2015).

Another study focused on the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Anticancer Applications

Research on N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing efficient color-tunable 4-hydroxythiazole-based fluorophores discussed the potential for creating fluorescent dyes with applications in bioimaging and as molecular probes, highlighting their fluorescence properties and efficiency (Witalewska et al., 2019).

A study on the design, synthesis, cytotoxicity, HuTopoIIα inhibitory activity, and molecular docking studies of pyrazole derivatives as potential anticancer agents revealed that some compounds exhibited superior cytotoxicity and topoisomerase IIα inhibitory activity, suggesting their potential as anticancer agents (Alam et al., 2016).

Antimicrobial and Antioxidant Studies

The synthesis and antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety as potential antibacterial agents were explored. The study highlighted the high antibacterial activities of some compounds, suggesting their use as antibacterial agents (Azab et al., 2013).

Another study discussed the synthesis of lignan conjugates via cyclopropanation, including antimicrobial and antioxidant studies. Some compounds showed excellent antibacterial and antifungal properties, along with profound antioxidant potential, indicating their potential therapeutic applications (Raghavendra et al., 2016).

Propiedades

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c21-16(17(6-1-2-7-17)15-5-3-14-23-15)18-9-12-22-13-11-20-10-4-8-19-20/h3-5,8,10,14H,1-2,6-7,9,11-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOILLNXKXMVLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCOCCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)

![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)